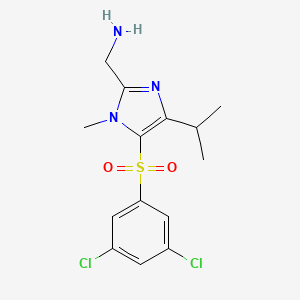![molecular formula C34H16N4O2 B12685902 3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione CAS No. 4578-87-4](/img/structure/B12685902.png)
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,13,20,30-tetrazadecacyclo[1616214,8121,2502,13015,35019,30032,36012,38029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione” is a highly complex organic molecule Its structure suggests a highly intricate arrangement of multiple cyclic and polycyclic systems, which could imply significant stability and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of various cyclic intermediates. Typical synthetic routes might include:
Cyclization reactions: These could involve the use of catalysts to form the multiple ring structures.
Functional group transformations: Steps to introduce or modify functional groups to achieve the desired structure.
Purification: Techniques such as chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require scalable and efficient methods. This might involve:
Optimization of reaction conditions: To maximize yield and purity.
Use of automated synthesis equipment: To handle the complexity and scale of the reactions.
Quality control: Rigorous testing to ensure consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
The compound could undergo various types of chemical reactions, including:
Oxidation and reduction: Depending on the functional groups present.
Substitution reactions: Particularly if there are reactive sites within the molecule.
Addition reactions: If there are double or triple bonds present.
Common Reagents and Conditions
Reagents and conditions would depend on the specific reactions being performed but might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific transformations being targeted. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such a compound could be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biology, it might be investigated for its potential biological activity, such as binding to specific proteins or influencing cellular processes.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry
In industry, it might be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action would depend on the specific application but might involve:
Molecular targets: Such as enzymes, receptors, or other proteins.
Pathways involved: Such as signaling pathways, metabolic pathways, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other polycyclic or macrocyclic molecules with complex structures.
Uniqueness
The uniqueness of the compound could lie in its specific arrangement of rings and functional groups, which might confer unique chemical, physical, or biological properties.
Propiedades
Número CAS |
4578-87-4 |
|---|---|
Fórmula molecular |
C34H16N4O2 |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione |
InChI |
InChI=1S/C34H16N4O2/c39-33-21-16-14-20-30-22(34(40)38-26-12-4-8-18-6-2-10-24(28(18)26)36-32(20)38)15-13-19(29(21)30)31-35-23-9-1-5-17-7-3-11-25(27(17)23)37(31)33/h1-16H |
Clave InChI |
IPYWJOCVDVIJND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)N=C4C5=C6C(=CC=C7C6=C(C=C5)C(=O)N8C7=NC9=CC=CC1=C9C8=CC=C1)C(=O)N4C3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



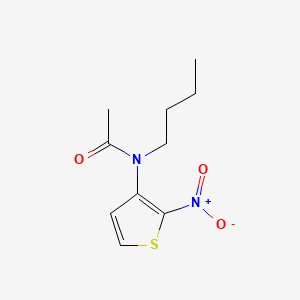
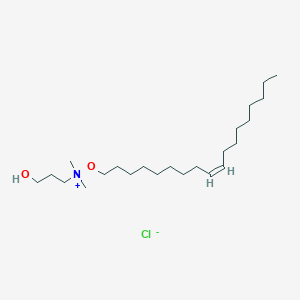
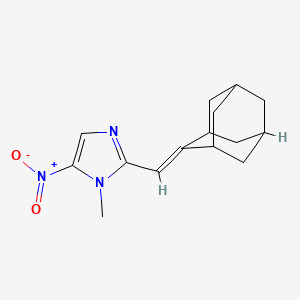
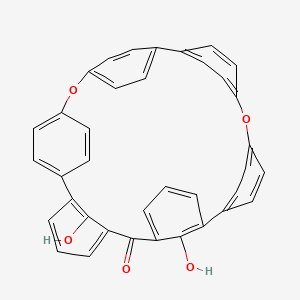
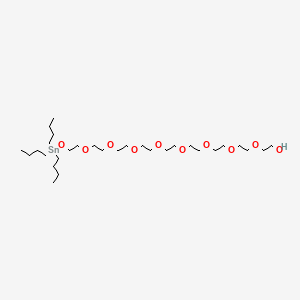
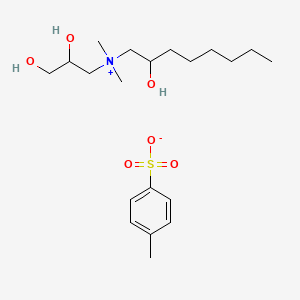
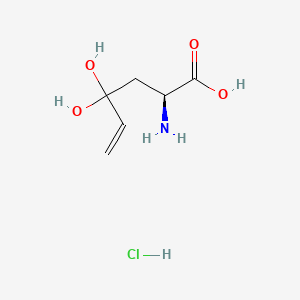
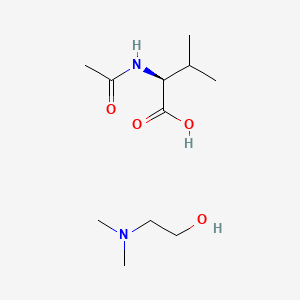
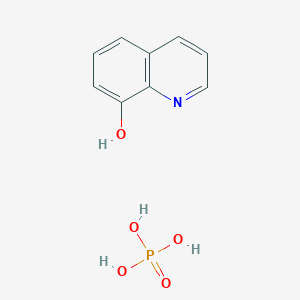
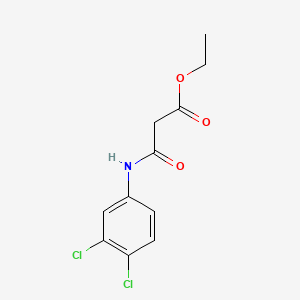
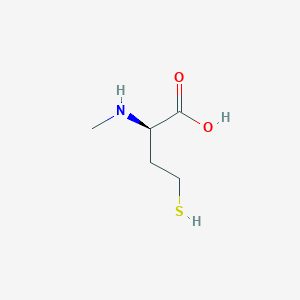
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
